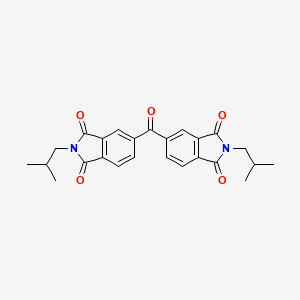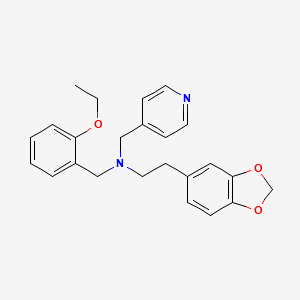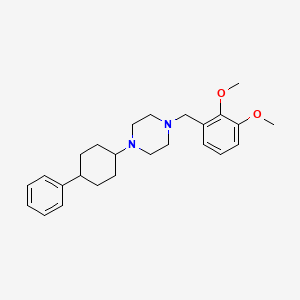
5,5'-carbonylbis(2-isobutyl-1H-isoindole-1,3(2H)-dione)
説明
'5,5'-carbonylbis(2-isobutyl-1H-isoindole-1,3(2H)-dione)', also known as CII, is a synthetic compound with a unique molecular structure. It has gained significant attention in the scientific community due to its potential applications in various fields, including material science, pharmacology, and biomedical research.
作用機序
The mechanism of action of 5,5'-carbonylbis(2-isobutyl-1H-isoindole-1,3(2H)-dione) is not fully understood. However, it is believed that 5,5'-carbonylbis(2-isobutyl-1H-isoindole-1,3(2H)-dione) exerts its pharmacological effects by inhibiting the activity of specific enzymes and signaling pathways involved in the pathogenesis of various diseases. Additionally, 5,5'-carbonylbis(2-isobutyl-1H-isoindole-1,3(2H)-dione) has been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects
5,5'-carbonylbis(2-isobutyl-1H-isoindole-1,3(2H)-dione) has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 5,5'-carbonylbis(2-isobutyl-1H-isoindole-1,3(2H)-dione) can inhibit the proliferation and migration of cancer cells, reduce inflammation, and scavenge free radicals. In vivo studies have shown that 5,5'-carbonylbis(2-isobutyl-1H-isoindole-1,3(2H)-dione) can reduce tumor growth, improve glucose metabolism, and protect against neurodegeneration.
実験室実験の利点と制限
One of the major advantages of 5,5'-carbonylbis(2-isobutyl-1H-isoindole-1,3(2H)-dione) is its versatility in terms of its potential applications in various fields. Additionally, 5,5'-carbonylbis(2-isobutyl-1H-isoindole-1,3(2H)-dione) is relatively easy to synthesize and purify, making it an attractive compound for laboratory experiments. However, one of the limitations of 5,5'-carbonylbis(2-isobutyl-1H-isoindole-1,3(2H)-dione) is its low solubility in water, which may limit its bioavailability and therapeutic efficacy in vivo.
将来の方向性
There are several future directions for the research and development of 5,5'-carbonylbis(2-isobutyl-1H-isoindole-1,3(2H)-dione). One potential direction is the synthesis of novel derivatives of 5,5'-carbonylbis(2-isobutyl-1H-isoindole-1,3(2H)-dione) with improved solubility and pharmacological properties. Additionally, further studies are needed to elucidate the mechanism of action of 5,5'-carbonylbis(2-isobutyl-1H-isoindole-1,3(2H)-dione) and its potential applications in the treatment of various diseases. Finally, the development of new methods for the targeted delivery of 5,5'-carbonylbis(2-isobutyl-1H-isoindole-1,3(2H)-dione) to specific tissues and organs may enhance its therapeutic efficacy and reduce potential side effects.
Conclusion
In conclusion, '5,5'-carbonylbis(2-isobutyl-1H-isoindole-1,3(2H)-dione)' is a synthetic compound with significant potential applications in various fields, including material science, pharmacology, and biomedical research. It exhibits antitumor, anti-inflammatory, and antioxidant properties and has been investigated for its potential as a diagnostic and therapeutic agent for various diseases. Further research is needed to fully understand the mechanism of action of 5,5'-carbonylbis(2-isobutyl-1H-isoindole-1,3(2H)-dione) and its potential applications in the treatment of various diseases.
科学的研究の応用
5,5'-carbonylbis(2-isobutyl-1H-isoindole-1,3(2H)-dione) has been extensively studied for its potential applications in various fields. In material science, 5,5'-carbonylbis(2-isobutyl-1H-isoindole-1,3(2H)-dione) has been used as a building block for the synthesis of novel organic materials with unique optical and electronic properties. In pharmacology, 5,5'-carbonylbis(2-isobutyl-1H-isoindole-1,3(2H)-dione) has been shown to exhibit antitumor, anti-inflammatory, and antioxidant properties. In biomedical research, 5,5'-carbonylbis(2-isobutyl-1H-isoindole-1,3(2H)-dione) has been investigated for its potential as a diagnostic and therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative disorders.
特性
IUPAC Name |
2-(2-methylpropyl)-5-[2-(2-methylpropyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O5/c1-13(2)11-26-22(29)17-7-5-15(9-19(17)24(26)31)21(28)16-6-8-18-20(10-16)25(32)27(23(18)30)12-14(3)4/h5-10,13-14H,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZBYQMEZLIHNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-butyl-2-(4-{[(2-hydroxyethyl)(methyl)amino]methyl}phenyl)pyrimidin-4(3H)-one](/img/structure/B3734797.png)
amino]methyl}phenyl)-5-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone bis(trifluoroacetate)](/img/structure/B3734804.png)
![5-chloro-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B3734825.png)

![{2-bromo-4-[(3,5-dioxo-1-phenyl-4-pyrazolidinylidene)methyl]-6-methoxyphenoxy}acetic acid](/img/structure/B3734837.png)
![N'-[2-hydroxy-5-(phenyldiazenyl)benzylidene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B3734845.png)

![methyl 6-oxo-4-(6-phenoxypyridin-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B3734866.png)
![2-(2,6-dichlorobenzyl)-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B3734870.png)
![N~1~-(3,4-dichlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3734876.png)
![3-(2-furylmethyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3734884.png)
![5-(4-fluorophenyl)-2-(3-methyl-1-piperidinyl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B3734886.png)
![2-(3-methyl-1-piperidinyl)-4,7-dioxo-5-phenyl-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B3734888.png)
![2-[(4-methylphenyl)amino]-5-(3-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3734896.png)